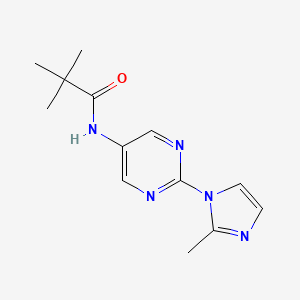

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pivalamide

Description

Properties

IUPAC Name |

2,2-dimethyl-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O/c1-9-14-5-6-18(9)12-15-7-10(8-16-12)17-11(19)13(2,3)4/h5-8H,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEQPTLWRFKKQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pivalamide typically involves the formation of the imidazole and pyrimidine rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions to form the imidazole ring. The pyrimidine ring is then synthesized through a series of condensation reactions. Finally, the two rings are coupled using reagents like pivaloyl chloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using high-yielding reactions, cost-effective reagents, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pivalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases or cancer.

Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pivalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pivalamide with analogous pyridine and pyrimidine derivatives containing pivalamide or related substituents. Data are derived from commercial catalogs and patent literature :

Key Observations:

Core Heterocycle Differences: The target compound uses a pyrimidine core, whereas analogs like HB165 and HB180 feature pyridine backbones. Pyrimidines generally exhibit higher planarity and hydrogen-bonding capacity, which may influence binding affinity in biological systems . Quinoline-based analogs (e.g., Patent ) introduce a fused aromatic system, enhancing π-stacking interactions but increasing molecular weight significantly (~658 vs. ~314 g/mol).

In contrast, the target compound lacks halogens but incorporates a 2-methylimidazole group, which may enhance solubility in polar solvents . Pivalamide Group: Present in all listed compounds, this moiety provides steric protection against metabolic degradation, a feature critical for improving pharmacokinetic profiles in drug candidates .

Commercial Availability: Pyridine-based pivalamides (e.g., HB061, HB165) are commercially available at standardized pricing ($240–$6,000 depending on quantity), suggesting scalability for industrial use. The target compound’s absence from catalogs implies it may be a novel or niche research material .

Research Findings and Functional Implications

- Synthetic Utility : Compounds like HB180 and HB165 serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), where halogen substituents (I, Cl) act as leaving groups. The target compound’s imidazole group could facilitate metal coordination or serve as a directing group in catalysis .

Biological Activity

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pivalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy and applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : The imidazole moiety is synthesized by reacting appropriate precursors under acidic conditions.

- Pyrimidine Ring Formation : This is achieved through reactions involving 2-aminopyrimidine.

- Coupling Reaction : The imidazole and pyrimidine components are coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

- Amide Formation : The final step involves the reaction with pivalic acid to form the amide derivative.

These methods ensure high yields and purity of the final product, which is crucial for subsequent biological evaluations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cell signaling pathways, which can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Case Studies

Several studies have evaluated the biological activity of this compound:

- Anti-inflammatory Effects : In a study involving mouse primary peritoneal macrophages, this compound demonstrated significant inhibition of LPS-induced IL-6 production. This suggests its potential as an anti-inflammatory agent, particularly in conditions characterized by excessive cytokine release .

- Cancer Research : Research has indicated that this compound can inhibit cell proliferation in various cancer cell lines by targeting specific kinases. For instance, it was observed to induce apoptosis in breast cancer cells through the modulation of DDR pathways .

- Pharmacological Profiling : A comprehensive pharmacological profile revealed that this compound exhibits favorable pharmacokinetic properties, making it a candidate for further development into therapeutic agents against inflammatory diseases and cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.